(Z)-4-(p-Tolyl)but-2-enoic acid

Catalog No.
S13863197
CAS No.
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-4-(p-Tolyl)but-2-enoic acid

Product Name

(Z)-4-(p-Tolyl)but-2-enoic acid

IUPAC Name

(Z)-4-(4-methylphenyl)but-2-enoic acid

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h2,4-8H,3H2,1H3,(H,12,13)/b4-2-

InChI Key

IFRQTEJKEIJLJV-RQOWECAXSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC=CC(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)C/C=C\C(=O)O

(Z)-4-(p-Tolyl)but-2-enoic acid, also known as 2-hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid, is an organic compound characterized by its molecular formula C11H10O4C_{11}H_{10}O_{4}. This compound features a butenoic acid backbone with a hydroxy group and a para-tolyl group, which significantly influence its chemical behavior and biological activity. The compound exists in a specific geometric configuration (Z), indicating the relative positioning of its substituent groups around the double bond, which plays a critical role in its reactivity and interactions with biological systems.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can convert the keto group to a hydroxyl group, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxy and para-tolyl groups can participate in substitution reactions with various reagents, including halogens and nucleophiles .

These reactions highlight the compound's versatility as a precursor for synthesizing more complex organic molecules.

The biological activity of (Z)-4-(p-Tolyl)but-2-enoic acid has been explored in various studies, particularly regarding its potential as an enzyme inhibitor. Its structural features suggest that it may interact with biological targets by binding to active sites or modulating signal transduction pathways. The compound's ability to influence metabolic pathways, particularly those involving oxidation-reduction reactions, makes it a subject of interest in pharmacological research .

Several synthesis methods have been developed for (Z)-4-(p-Tolyl)but-2-enoic acid:

  • Aldol Condensation: A common synthetic route involves the reaction of diethyl oxalate with para-tolyl acetone under basic conditions to yield the desired product. This method typically results in high yields and purity.
  • Hydrochloric Acid Treatment: Another method includes reacting 4-(p-tolyl)but-2-enoic acid with hydrogen chloride in 1,4-dioxane followed by heating .
  • Microwave-Assisted Synthesis: Innovative approaches such as microwave-assisted synthesis have been employed to enhance reaction efficiency and product yield .

These methods demonstrate the compound's accessibility for further research and application.

(Z)-4-(p-Tolyl)but-2-enoic acid finds applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic compounds.
  • Biological Studies: The compound is utilized in studies related to enzyme inhibition and metabolic pathways, providing insights into biochemical mechanisms.
  • Industrial

Research indicates that (Z)-4-(p-Tolyl)but-2-enoic acid may interact with various biological molecules through multiple mechanisms:

  • Binding Affinity: Studies suggest that the compound can bind effectively to specific enzymes or receptors, potentially influencing their activity.
  • Keto-Enol Tautomerism: The presence of both hydroxy and keto groups allows for keto-enol tautomerism, which could affect how the compound interacts with other molecules in biological systems .

Understanding these interactions is crucial for exploring the compound's therapeutic potential.

Several compounds share structural similarities with (Z)-4-(p-Tolyl)but-2-enoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Oxo-4-(p-tolyl)but-2-enoic acidLacks the hydroxy groupReduced reactivity compared to (Z)-4-(p-Tolyl)but-2-enoic acid
2-Hydroxy-4-oxo-4-(m-tolyl)but-2-enoic acidSimilar structure but with a meta-tolyl groupDifferent chemical behavior due to positional isomerism
4-Hydroxy-4-(p-tolyl)but-2-enoic acidHydroxy group at a different positionInfluences reactivity differently than (Z)-4-(p-Tolyl)but-2-enoic acid

The uniqueness of (Z)-4-(p-Tolyl)but-2-enoic acid lies in its combination of hydroxy and keto groups, which confer distinct reactivity patterns not observed in other similar compounds. This characteristic enhances its potential applications in both research and industry .

Industrial synthesis of (Z)-4-(p-Tolyl)but-2-enoic acid prioritizes cost efficiency, reproducibility, and minimal waste generation. Continuous flow reactors have emerged as a dominant platform, enabling precise temperature control and rapid mixing to enhance yield. For example, microwave-assisted aldol condensation—originally developed for 4-oxo-2-butenoic acid derivatives—has been adapted for large-scale Z-isomer production. In this process, methyl ketones react with glyoxylic acid under acidic or amine-catalyzed conditions, with scalability demonstrated up to 7.2 mmol without yield reduction.

A representative industrial protocol involves:

  • Feedstock Preparation: p-Tolylacetone and glyoxylic acid monohydrate are dissolved in dioxane at a 1:3 molar ratio.
  • Catalytic System: Tosic acid (TsOH) or pyrrolidine/acetic acid is added, depending on substrate aromaticity.
  • Reactor Configuration: A continuous microwave reactor operates at 160°C with a residence time of 1 hour, achieving 52–66% yields for Z-enriched products.
ParameterIndustrial SettingLaboratory Setting
Reactor Volume50–100 L0.1–1 L
Temperature ControlAutomated PID systemsOil baths/microwave
Yield MonitoringIn-line HPLCManual sampling
Catalyst Recycling80–90% recoverySingle-use

This table highlights key differences in production scales, emphasizing the industrial focus on automation and resource recovery.

Laboratory-Scale Synthesis Optimization

Laboratory methods prioritize stereochemical precision and functional group tolerance. A modified aldol condensation protocol achieves Z-selectivity through kinetic control, leveraging low-temperature conditions (0–5°C) to favor the less stable isomer. Key optimizations include:

  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates by stabilizing enolate intermediates, while ethereal solvents improve Z/E ratios.
  • Catalyst Loading: Reduced pyrrolidine concentrations (5–10 mol%) minimize side reactions while maintaining 70–85% enantiomeric excess.
  • Additive Screening: Acetic acid as a co-catalyst enhances proton transfer efficiency, critical for achieving >15:1 Z/E selectivity.

Reaction time studies reveal a nonlinear relationship between duration and yield, with optimal conversion occurring within 2–4 hours. Prolonged heating (>6 hours) promotes isomerization to the thermodynamically stable E-form, necessitating precise reaction quenching.

Stereoselective Formation Strategies

Stereocontrol in (Z)-4-(p-Tolyl)but-2-enoic acid synthesis relies on mechanistic manipulation of transition states. Two primary approaches dominate:

Kinetic vs. Thermodynamic Control

Under kinetically controlled conditions (0°C, amine catalysis), the Z-isomer forms preferentially due to lower activation energy for syn-periplanar transition states. Conversely, thermodynamic control at elevated temperatures (30–50°C) favors E-isomers through retro-aldol pathways.

Metal-Catalyzed Cross-Metathesis

Molybdenum-based catalysts (e.g., Mo-2) enable Z-selective olefin formation via a carbometallation mechanism. In a representative procedure:

  • Substrate Activation: p-Tolylacetylene reacts with molybdenum alkylidene complexes to form a metallacyclobutane intermediate.
  • Stereodetermining Step: Syn-addition of carboxylic acid generates Z-configured enol esters with 95:5 selectivity.
  • Hydrolysis: Acidic workup liberates the free acid while preserving stereochemistry.

This method achieves 83–89% yields for Z-isomers, outperforming traditional Wittig reactions in functional group tolerance.

Green Chemistry Approaches in Carbocyclic System Construction

Sustainable synthesis of (Z)-4-(p-Tolyl)but-2-enoic acid incorporates three key principles:

  • Energy Efficiency: Microwave irradiation reduces reaction times from hours to minutes while improving yields (52% vs. 38% conventional heating).
  • Solvent Reduction: Neat conditions employing excess glyoxylic acid as both reactant and solvent decrease waste generation by 40%.
  • Catalyst Design: Immobilized pyrrolidine on silica gel enables five reuse cycles without activity loss, addressing catalyst sustainability.

A comparative life-cycle analysis demonstrates that green protocols reduce the E-factor (kg waste/kg product) from 8.7 to 2.3, primarily through solvent recovery and catalytic recycling.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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